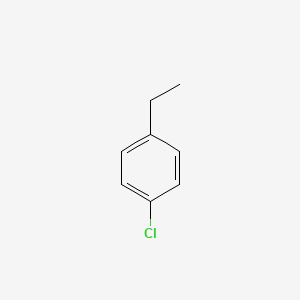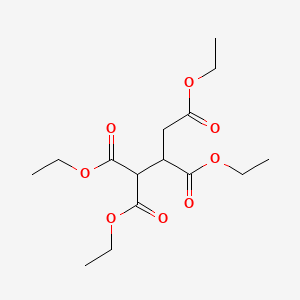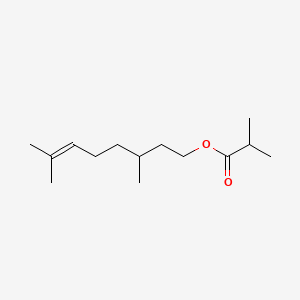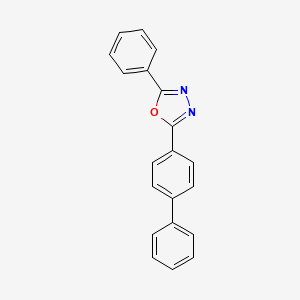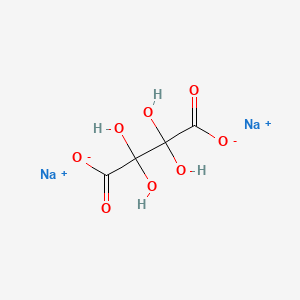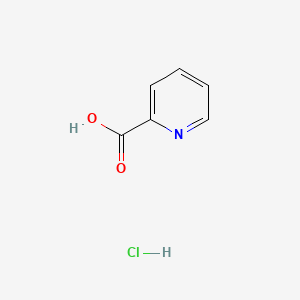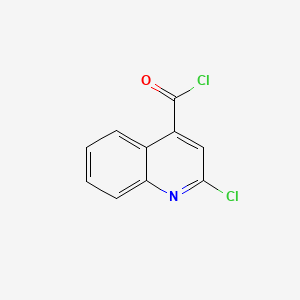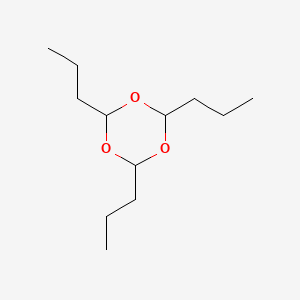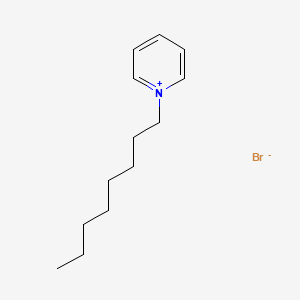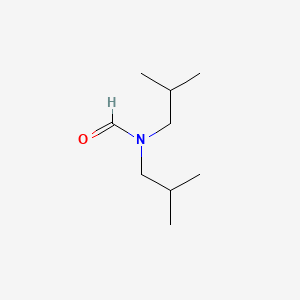
2',4'-Dihidroxi-4,6'-dimetoxi-dihidrocalcona
Descripción general
Descripción
“2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone” is a dihydrochalcone compound . It is isolated from Iryanthera juruensis Warb and is a major cytotoxic metabolite when tested against a panel of cancer cell lines .
Molecular Structure Analysis
The empirical formula of “2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone” is C17H18O5 . Its molecular weight is 302.32 .Aplicaciones Científicas De Investigación
Actividad Antitumoral
“2’,4’-Dihidroxi-4,6’-dimetoxi-dihidrocalcona” es un tipo de dihidrocalcona que se ha encontrado que exhibe actividad quimiopreventiva y antitumoral . Se ha demostrado que aumenta la apoptosis mediada por TRAIL (ligando inductor de apoptosis relacionado con el factor de necrosis tumoral) en las células de cáncer de próstata LNCaP . Esto sugiere que podría ser un agente terapéutico potencial para el cáncer de próstata.
Actividad Antiinflamatoria
Las dihidrocalconas, incluida “2’,4’-Dihidroxi-4,6’-dimetoxi-dihidrocalcona”, se han encontrado que muestran una actividad antiinflamatoria significativa . Esto las convierte en candidatas potenciales para el desarrollo de nuevos fármacos antiinflamatorios.
Citotoxicidad
“2’,4’-Dihidroxi-4,6’-dimetoxi-dihidrocalcona” se ha identificado como un metabolito citotóxico principal cuando se prueba contra un panel de líneas celulares de cáncer . Esto sugiere que podría utilizarse en el desarrollo de nuevos fármacos contra el cáncer.
Quimioprevención
Las dihidrocalconas, incluida “2’,4’-Dihidroxi-4,6’-dimetoxi-dihidrocalcona”, se han encontrado que juegan un papel significativo en la quimioprevención del cáncer de próstata . Esto sugiere que podrían utilizarse como terapias preventivas para esta enfermedad.
Propiedades Antioxidantes
Las dihidrocalconas son conocidas por ejercer múltiples actividades biológicas, incluidas las propiedades antioxidantes . Esto sugiere que “2’,4’-Dihidroxi-4,6’-dimetoxi-dihidrocalcona” podría utilizarse en el desarrollo de nuevos fármacos antioxidantes.
Actividad Antiinflamatoria en Cyathostemma Argenteum
“2’,4’-Dihidroxi-4,6’-dimetoxi-dihidrocalcona” se ha aislado de las hojas y ramas de Cyathostemma argenteum, donde ha mostrado una actividad antiinflamatoria significativa . Esto sugiere que podría utilizarse en el desarrollo de nuevos fármacos antiinflamatorios derivados de plantas naturales.
Mecanismo De Acción
Target of Action
The primary targets of the compound 2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone are cancer cells . This compound is a major cytotoxic metabolite when tested against a panel of cancer cell lines .
Mode of Action
It is known that it exhibits cytotoxic activity against cancer cells . This suggests that it may interact with cellular components or processes that are critical for the survival and proliferation of these cells.
Biochemical Pathways
Given its cytotoxic activity, it is likely that it interferes with pathways that are essential for cell growth and division .
Result of Action
The primary result of the action of 2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone is the death of cancer cells . This is likely due to the disruption of critical cellular processes, leading to cell death.
Análisis Bioquímico
Biochemical Properties
It has been identified as a cytotoxic metabolite, suggesting that it interacts with certain enzymes, proteins, and other biomolecules in the cell
Cellular Effects
2’,4’-Dihydroxy-4,6’-dimethoxydihydrochalcone has been shown to have cytotoxic effects on a panel of cancer cell lines This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAQUVXWXIVPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348414 | |
| Record name | 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75679-58-2 | |
| Record name | 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone and what other compounds are often found alongside it?
A1: 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone has been isolated from several plant species, particularly those belonging to the Annonaceae family. This includes the leaves of Ellipeia cuneifolia [] and the aerial parts of Goniothalamus gardneri. [] Interestingly, this compound is often found alongside other flavonoids and dihydrochalcones. For instance, in Ellipeia cuneifolia, it was isolated along with uvangoletin and 2',4',6'-trihydroxy-4-methoxy-dihydrochalcone. [] Similarly, in Goniothalamus gardneri, it was found alongside compounds like flavokawain A, 4,2',4'-trihydroxy-6'-methoxydihydrochalcone, naringenin trimethyl ether, and tsugafolin. [] This co-occurrence suggests potential synergistic bioactivities and warrants further investigation.
Q2: What is the reported cytotoxic activity of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone?
A2: While the provided research papers [, ] focus on isolation and structural characterization, a separate study [] demonstrated the cytotoxic activity of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone. This study tested the compound against eight human tumor cell lines and two non-tumorigenic cell lines. Although specific results weren't detailed in the abstract, the study indicates promising antiproliferative activity, highlighting the need for further research into its mechanism of action and potential therapeutic applications.
Q3: How was the structure of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone elucidated?
A3: Researchers employed a combination of spectroscopic techniques to determine the structure of 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone. These included Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D, Liquid Chromatography-Mass Spectrometry (LCMS), Ultraviolet-Visible (UV) spectroscopy, and Infrared (IR) spectroscopy. [] By analyzing the data obtained from these techniques and comparing it to existing literature, the researchers were able to confidently identify and confirm the structure of this dihydrochalcone.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




